molecular formula C8H16ClN3 B15114142 1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride

1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride

Katalognummer: B15114142
Molekulargewicht: 189.68 g/mol
InChI-Schlüssel: OLGFKSJRJNCVLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones or aldehydes. For example, the reaction of 1,3-diketones with hydrazine monohydrochloride can yield pyrazoline intermediates, which are then oxidized to form pyrazoles .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and purity. For instance, the use of ruthenium-catalyzed hydrogen transfer reactions has been reported to produce pyrazoles efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the pyrazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various substituted pyrazoles, while substitution reactions can introduce different alkyl or aryl groups into the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can confer distinct biological and chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H16ClN3

Molekulargewicht

189.68 g/mol

IUPAC-Name

1,4-dimethyl-N-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-4-5-9-8-7(2)6-11(3)10-8;/h6H,4-5H2,1-3H3,(H,9,10);1H

InChI-Schlüssel

OLGFKSJRJNCVLN-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=NN(C=C1C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.